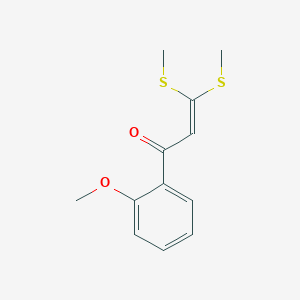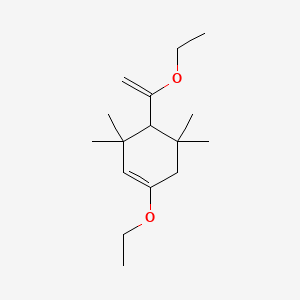
Benz(c)acridine, 7-methyl-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz©acridine, 7-methyl-9-phenyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C24H17N, is characterized by its unique structure, which includes a benzene ring fused to an acridine core, with methyl and phenyl substituents at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine, 7-methyl-9-phenyl- can be achieved through various synthetic routes. One common method involves the Friedlander synthesis, where the salt of anthranilic acid is treated with 2-cyclohexenone at elevated temperatures . Another approach is the Bernthsen synthesis, which involves the reaction of diphenylamine with a suitable acylating agent, followed by cyclization . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Benz©acridine, 7-methyl-9-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Benz©acridine, 7-methyl-9-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the nitrogen atom in the acridine core .
Common Reagents and Conditions: Common reagents used in the reactions of Benz©acridine, 7-methyl-9-phenyl- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the acridine core .
Scientific Research Applications
Benz©acridine, 7-methyl-9-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, acridine derivatives, including Benz©acridine, 7-methyl-9-phenyl-, are studied for their potential anticancer, antimicrobial, and antiviral activities . These compounds are known to interact with DNA, making them useful in the development of therapeutic agents. Additionally, Benz©acridine, 7-methyl-9-phenyl- is used in the development of fluorescent dyes and materials for imaging and diagnostic purposes .
Mechanism of Action
The mechanism of action of Benz©acridine, 7-methyl-9-phenyl- involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Benz©acridine, 7-methyl-9-phenyl- can be compared with other acridine derivatives, such as acriflavine and proflavine. While all these compounds share a similar acridine core, the presence of different substituents can significantly affect their biological activities and applications . For example, acriflavine is known for its antibacterial properties, while Benz©acridine, 7-methyl-9-phenyl- is studied for its potential anticancer activity . The unique combination of methyl and phenyl groups in Benz©acridine, 7-methyl-9-phenyl- contributes to its distinct chemical and biological properties .
Properties
CAS No. |
21075-41-2 |
|---|---|
Molecular Formula |
C24H17N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-methyl-9-phenylbenzo[c]acridine |
InChI |
InChI=1S/C24H17N/c1-16-20-13-11-18-9-5-6-10-21(18)24(20)25-23-14-12-19(15-22(16)23)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI Key |
VRUNPUJKTLIJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


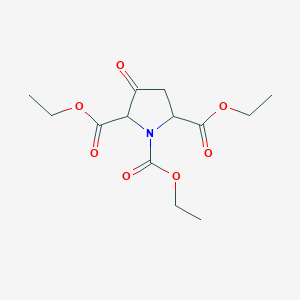

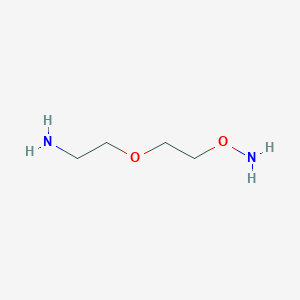
![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

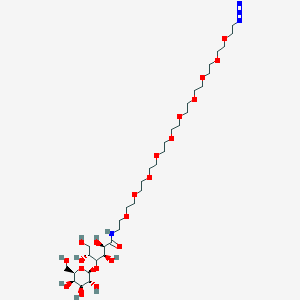

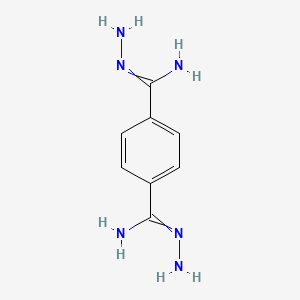
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)
![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
